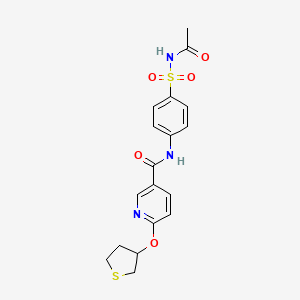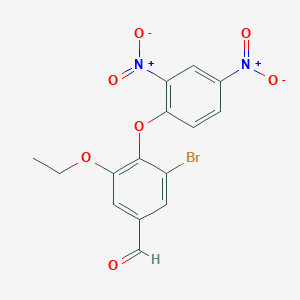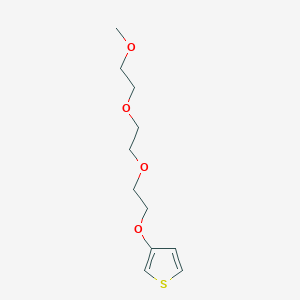
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is an organic compound with the molecular formula C11H18O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a triethylene glycol monomethyl ether side chain, which imparts unique solubility and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene typically involves the following steps:
Starting Material: The synthesis begins with a substituted thiophene ring.
Substitution Reaction: The thiophene ring undergoes a substitution reaction with ethylene glycol derivatives to introduce the triethylene glycol monomethyl ether side chain.
Polymerization: The resulting monomer can be polymerized to form poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), which is a mixed ionic-electronic conductor.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Polymerization: The monomer can be polymerized to form conductive polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Polymerization: Catalysts like ferric chloride are used for oxidative polymerization.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes.
Polymerization: Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene).
Aplicaciones Científicas De Investigación
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene has several scientific research applications:
Organic Electronics: Used in organic field-effect transistors (OFETs) due to its conductive properties.
Biosensors: The compound’s mixed ionic-electronic conductivity makes it suitable for biosensor applications.
Photovoltaics: Employed in organic photovoltaic (OPV) devices as a hole transport layer.
OLEDs: Utilized in organic light-emitting diode (OLED) devices for improved hole injection.
Mecanismo De Acción
The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene involves its ability to facilitate charge transport. The triethylene glycol side chain enhances solubility and processability, while the thiophene ring provides a conjugated system for electron delocalization. This combination allows the compound to effectively transport holes in electronic devices, reducing energy barriers and improving device performance .
Comparación Con Compuestos Similares
Similar Compounds
Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene): A polymerized form with similar properties.
Poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene): Another derivative with slight structural variations.
Triethylene glycol monomethyl ether: A simpler compound with similar solubility properties.
Uniqueness
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is unique due to its combination of a thiophene ring and a triethylene glycol side chain, which imparts both electronic and solubility properties. This makes it particularly useful in applications requiring both conductivity and processability, such as in organic electronics and biosensors .
Propiedades
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-12-3-4-13-5-6-14-7-8-15-11-2-9-16-10-11/h2,9-10H,3-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVRFWKUBAWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2666241.png)
![tert-Butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2666243.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2666244.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2666246.png)
![5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2666247.png)
![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
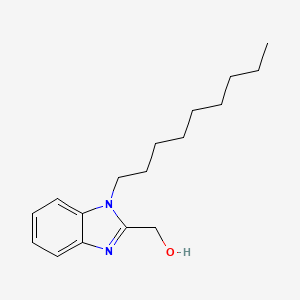
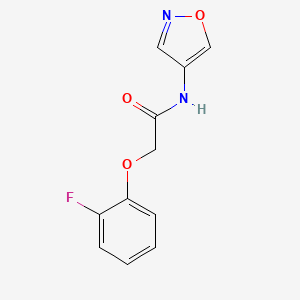
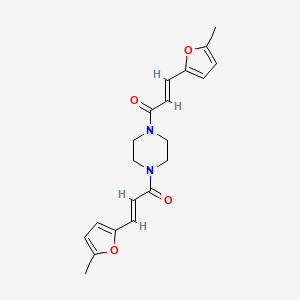

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea](/img/structure/B2666258.png)
